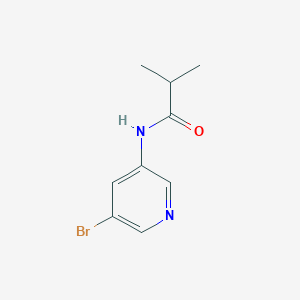

N-(5-bromopyridin-3-yl)-2-methylpropanamide

Description

Introduction to N-(5-bromopyridin-3-yl)-2-methylpropanamide

Chemical Identity and Nomenclature

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard nomenclature conventions for amide derivatives of substituted pyridine rings. The name explicitly indicates the presence of a bromine substituent at the 5-position of the pyridine ring, with the amide linkage connecting to the 3-position of the same pyridine moiety. The methylpropanamide portion describes the branched acyl group attached to the nitrogen atom of the amide functional group.

The molecular formula of this compound is C₉H₁₁BrN₂O, reflecting its composition of nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The compound possesses a molecular weight of 243.10 grams per mole, which places it within the typical range for small molecule pharmaceutical intermediates. The structural arrangement consists of a pyridine ring system bearing a bromine substituent, connected through an amide bond to a branched aliphatic chain containing a methyl group.

Alternative Synonyms and Registry Numbers

This compound is documented under several alternative names and identification codes within chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number for this compound is 1266227-12-6, which serves as its unique identifier in chemical literature and commercial databases. This registry number facilitates unambiguous identification across different chemical information systems and ensures consistency in scientific communications.

The compound is also known by the synonym N-(5-bromopyridin-3-yl)isobutyramide, which emphasizes the isobutyric acid-derived nature of the acyl group attached to the pyridine-containing amine. Additionally, the compound appears in chemical catalogs under the designation MFCD30147730, which represents its MDL number in the Molecular Design Limited chemical database system. This alternative identifier is particularly useful for researchers accessing chemical information through specialized chemical informatics platforms.

Commercial suppliers and chemical vendors may list this compound under various product codes and catalog numbers, with Matrix Scientific listing it under catalog number 218029. The compound has been assigned different internal tracking numbers by various chemical suppliers, reflecting its availability through multiple commercial channels for research and development purposes.

Historical Context and Discovery

The historical development of this compound reflects broader trends in medicinal chemistry research focusing on heterocyclic scaffolds for pharmaceutical applications. Brominated pyridine derivatives have been of significant interest to synthetic chemists since the mid-20th century, when advances in halogenation chemistry enabled the selective introduction of bromine atoms into aromatic heterocycles. The specific combination of a brominated pyridine ring with an aliphatic amide substituent represents a rational approach to molecular design, combining the pharmacologically relevant pyridine nucleus with the metabolically stable amide functionality.

The development of this particular compound can be traced to research efforts aimed at creating versatile synthetic intermediates for pharmaceutical development. The presence of the bromine atom at the 5-position of the pyridine ring provides a convenient handle for further synthetic transformations, including cross-coupling reactions that are fundamental to modern pharmaceutical synthesis. The methylpropanamide substituent contributes to the compound's physicochemical properties, potentially influencing its solubility, metabolic stability, and biological activity profiles.

Research into brominated pyridine derivatives gained momentum during the expansion of combinatorial chemistry approaches in drug discovery during the 1990s and early 2000s. The systematic exploration of substituted pyridine scaffolds led to the identification of numerous compounds with potential therapeutic applications, driving the need for reliable synthetic routes to such intermediates. This compound emerged as one such intermediate, offering synthetic chemists a platform for further structural elaboration.

Regulatory and Classification Frameworks

This compound operates within complex regulatory frameworks that govern the manufacture, distribution, and use of chemical substances across different jurisdictions. Within the European Union, chemical substances are regulated under the Registration, Evaluation, Authorization and Restriction of Chemicals framework, which requires comprehensive safety and environmental data for substances manufactured or imported in quantities exceeding specific thresholds. The compound's regulatory status depends on its production volume and intended applications, with manufacturers and importers required to submit registration dossiers to the European Chemicals Agency when applicable tonnage bands are exceeded.

Under the United States regulatory system, chemical substances are governed by the Toxic Substances Control Act, which maintains an inventory of existing chemical substances. New chemical substances not listed in the Toxic Substances Control Act inventory require pre-manufacture notification to the Environmental Protection Agency before commercial production or importation can commence. The regulatory classification of this compound would depend on its presence in the existing chemical inventory and its intended commercial applications.

The compound's classification within international chemical classification systems reflects its structural characteristics and potential hazard profile. Under the Globally Harmonized System of Classification and Labelling of Chemicals, substances are classified based on their physical, health, and environmental hazards. The brominated aromatic structure of this compound may trigger specific classification requirements related to environmental persistence and bioaccumulation potential, which are important considerations for brominated organic compounds.

Chemical suppliers and distributors must comply with various transportation regulations when shipping this compound, including adherence to International Air Transport Association dangerous goods regulations and International Maritime Dangerous Goods Code requirements where applicable. The compound's regulatory compliance requires ongoing monitoring of evolving chemical legislation, particularly as regulatory agencies continue to refine their approaches to managing emerging chemical substances and their potential impacts on human health and the environment.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BrN₂O | |

| Molecular Weight | 243.10 g/mol | |

| Chemical Abstracts Service Number | 1266227-12-6 | |

| MDL Number | MFCD30147730 | |

| PubChem Compound Identifier | 68195778 |

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-3-7(10)4-11-5-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFLSIXGWLLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Amide Coupling

Method Overview:

This approach typically involves the initial synthesis of 5-bromopyridin-3-amine derivatives, which are subsequently coupled with appropriate acyl chlorides to form the target amide.

Preparation of 5-bromopyridin-3-amine:

- Starting from 5-bromo-2-methyl-3-nitropyridine, reduction is achieved using iron powder in a methanol-water mixture at 80°C for 2 hours.

- The nitro group is reduced to the amino group, yielding 5-bromo-2-methylpyridin-3-amine with a yield of approximately 95%.

-

- The amino derivative reacts with 2-methylpropanoyl chloride (or analogous acyl chlorides) in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane.

- The reaction proceeds at room temperature, with typical yields exceeding 80%.

- The reduction step yields high purity amino intermediates, confirmed by NMR and HRMS.

- The acylation step is efficient, with yields around 85-95%, depending on reaction conditions.

| Step | Reagents & Conditions | Yield | Key Observations |

|---|---|---|---|

| Reduction | Iron powder, ammonium chloride, methanol/water (4:1), 80°C, 2h | 95% | High purity amino compound |

| Amide coupling | Acyl chloride, triethylamine, dichloromethane, RT | 85-95% | Confirmed by NMR and HRMS |

Synthesis via Bromination of 3-Picoline Derivatives and Subsequent Functionalization

Method Overview:

This route involves bromination of 3-methylpyridine derivatives, followed by nucleophilic substitution and coupling.

-

- 3-methylpyridine is brominated at the 5-position using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Quenching and purification yield 5-bromo-2-methylpyridine derivatives.

-

- The brominated pyridine undergoes nucleophilic substitution with ammonia or amines to generate the amino derivative.

-

- Similar to the first method, the amino derivative is coupled with 2-methylpropanoyl chloride.

- Bromination yields are high (~90%), with selectivity at the 5-position.

- Subsequent amination proceeds smoothly, with yields around 80%.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | NBS, acetonitrile, room temp | 90% | High selectivity |

| Amination | NH3 or amines, reflux | 80% | Purity confirmed by NMR |

Alternative Routes: Cross-Coupling and Catalytic Methods

Method Overview:

Recent advances utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the amino group or attach the amide directly.

Preparation of halogenated pyridine intermediates:

- Brominated or iodinated pyridine derivatives are synthesized as above.

-

- Using Pd catalysts, the halogenated pyridine reacts with amine or amide precursors under inert atmosphere.

- Reaction conditions are typically at elevated temperatures (80-120°C) with phosphine ligands.

- These methods offer high regioselectivity and yields (up to 90%).

- Suitable for complex or sensitive derivatives.

| Step | Reagents & Conditions | Yield | Advantages |

|---|---|---|---|

| Cross-coupling | Pd catalyst, base, inert atmosphere | 85-90% | High regioselectivity |

Summary of Key Findings

| Method | Starting Material | Main Reagents | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Reduction & Amide Coupling | 5-bromo-2-methyl-3-nitropyridine | Iron, ammonium chloride, acyl chloride | 80°C, 2h (reduction); RT (coupling) | 95% (reduction), 85-95% (coupling) | High efficiency, straightforward |

| Bromination & Amination | 3-methylpyridine | NBS, ammonia | Room temp (bromination); reflux (amination) | 90%, 80% | High regioselectivity |

| Cross-Coupling | Halogenated pyridine | Pd catalyst | 80-120°C, inert atmosphere | 85-90% | Suitable for complex derivatives |

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of a base and a polar solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-3-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substitution: The 5-bromo group in the target compound contrasts with 5-iodo in the analog (942206-32-8). Iodine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to bromine .

- Amide Modifications: The 2-methylpropanamide (pivalamide) group in the target compound provides steric bulk, which can improve metabolic resistance by shielding the amide bond from enzymatic hydrolysis. In contrast, simpler propanamide derivatives (e.g., 638140-68-8) may exhibit higher reactivity .

Aromatic System Complexity :

Physicochemical and Pharmacological Implications

Solubility :

- The iodo-substituted analog (942206-32-8) might serve as a heavier halogen tag for crystallography or radiopharmaceutical applications .

Biological Activity

N-(5-bromopyridin-3-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C9H11BrN2O

- CAS Number : 610764-96-0

- Molecular Weight : 227.1 g/mol

- Structure : The compound features a brominated pyridine ring and an amide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and pyridine ring enhance binding affinity, potentially modulating the activity of these targets. This interaction may lead to therapeutic effects by inhibiting enzymes involved in disease pathways or altering receptor signaling.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through modulation of cell cycle-related proteins.

Case Study Example :

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups, suggesting a promising role as a chemotherapeutic agent.

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal favorable absorption and distribution characteristics:

- Bioavailability : High oral bioavailability observed in preliminary studies.

- Metabolism : Primarily metabolized in the liver with a moderate half-life, allowing for sustained therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(5-Bromo-2-pyridinyl)-3,5-dichlorobenzamide | Antimicrobial, anticancer | Contains dichlorobenzamide moiety |

| N-(5-Bromo-2-pyridinyl)-2-chloroacetamide | Anticancer | Chlorine substituent |

This compound stands out due to its specific substitution pattern and enhanced solubility profile, contributing to its distinct biological activities.

Q & A

Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)-2-methylpropanamide?

Methodological Answer:

- Amidation Approach: React 5-bromo-3-aminopyridine with pivaloyl chloride (or pivalic anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction completion via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Alternative Route: Use cross-coupling strategies. For example, 5-bromonicotinic acid can be converted to an intermediate (e.g., 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide), followed by Grignard reaction with methylmagnesium bromide to form the ketone, and subsequent amidation .

- Key Considerations: Ensure inert atmosphere for moisture-sensitive steps. Yields may vary (50–80%) depending on purification efficiency.

Q. How can the compound be characterized to confirm its structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect signals for the pyridine ring (δ 8.5–8.7 ppm, H-2 and H-6), tert-butyl group (δ 1.3 ppm, singlet), and amide NH (δ 10–11 ppm, broad).

- 13C NMR: Pyridine carbons (δ 120–150 ppm), carbonyl (δ 170 ppm), and tert-butyl carbons (δ 27–35 ppm).

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal diffraction confirms bond angles and spatial arrangement of substituents .

- HPLC Purity Analysis: Use a C18 column (MeCN:H2O gradient) to assess purity (>95%). Retention time depends on solvent system .

Q. What is the reactivity profile of the bromine substituent in this compound?

Methodological Answer:

- Cross-Coupling Reactions: The bromine at position 5 acts as a leaving group in Suzuki-Miyaura couplings. For example, react with aryl boronic esters using Pd catalysts (e.g., SiliaCat DPP-Pd) in dioxane/water at 150°C under microwave irradiation (40 min) .

- Nucleophilic Substitution: Replace Br with nucleophiles (e.g., amines, thiols) under basic conditions (K2CO3, DMF, 80°C).

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., SiliaCat DPP-Pd) vs. homogeneous Pd(PPh3)4 for efficiency and ease of removal .

- Solvent/Base Optimization: Compare dioxane/water with toluene/EtOH. Use K2CO3 or Cs2CO3 to enhance coupling yields.

- Microwave vs. Conventional Heating: Microwave irradiation (150°C, 40 min) significantly reduces reaction time vs. conventional heating (12–24 h).

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Analog Synthesis: Modify the pyridine ring (e.g., introduce methyl, methoxy, or fluoro groups) or replace the pivalamide with other acyl groups (e.g., acetyl, benzoyl). Use HATU-mediated coupling for diverse amide libraries .

- Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) and correlate substituent effects with IC50 values. Statistical tools (e.g., PCA) can identify critical structural features .

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The bromine’s electron-withdrawing effect reduces electron density at the pyridine ring .

- Molecular Docking: Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina. Focus on hydrogen bonding (amide NH) and hydrophobic interactions (tert-butyl group).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.